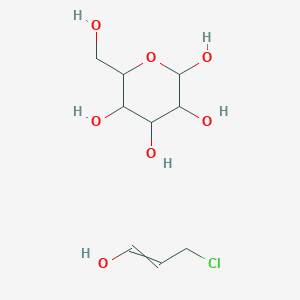
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a compound that combines the properties of an organochlorine compound and a sugar derivative. This compound is of interest due to its unique chemical structure, which includes both a chlorinated alkene and a polyhydroxylated oxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the chlorination of prop-1-en-1-ol followed by the introduction of the oxane ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes and the use of continuous flow reactors to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The chlorinated alkene can be reduced to form a saturated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, saturated alcohols, and substituted alkenes.
Applications De Recherche Scientifique
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol exerts its effects involves its interaction with specific molecular targets. The chlorinated alkene can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. The polyhydroxylated oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloroprop-2-en-1-ol: This compound is similar in structure but lacks the polyhydroxylated oxane ring.
6-(Hydroxymethyl)oxane-2,3,4,5-tetrol: This compound contains the oxane ring but does not have the chlorinated alkene.
Uniqueness
3-Chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol is unique due to its combination of a chlorinated alkene and a polyhydroxylated oxane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Propriétés
Formule moléculaire |
C9H17ClO7 |
|---|---|
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
3-chloroprop-1-en-1-ol;6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6.C3H5ClO/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-2-1-3-5/h2-11H,1H2;1,3,5H,2H2 |
Clé InChI |
LXLFLTLTIRTMCL-UHFFFAOYSA-N |
SMILES canonique |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
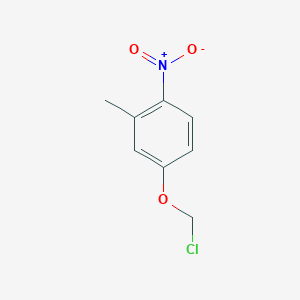
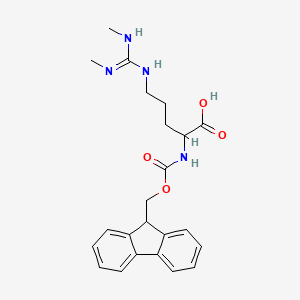
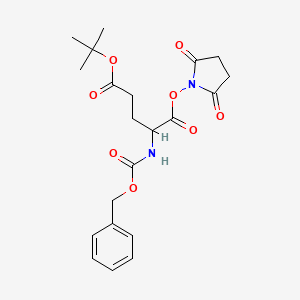
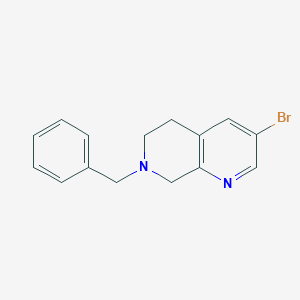
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
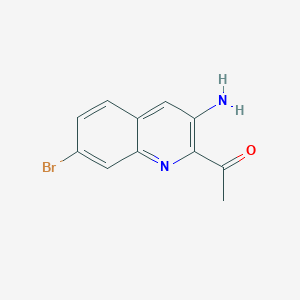
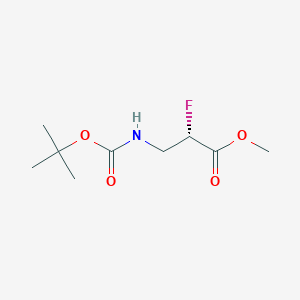
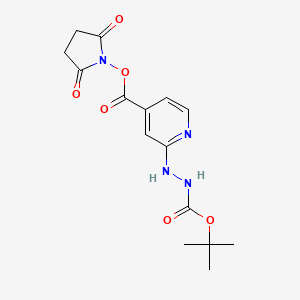
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)
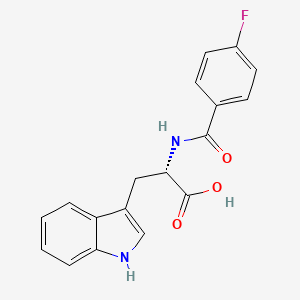
![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)
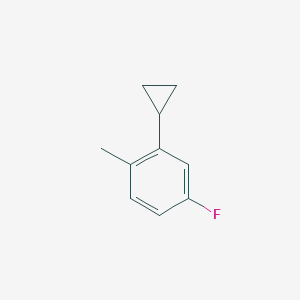
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
